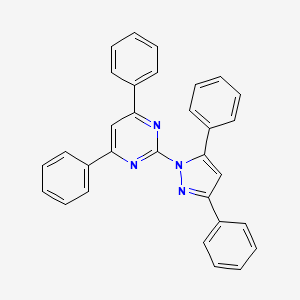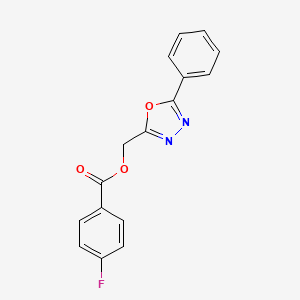
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMF is a furan-based compound that is synthesized using a multistep process.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of various antioxidant and anti-inflammatory genes. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell proliferation. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been shown to increase the expression of various antioxidant enzymes, including superoxide dismutase and catalase, which help to protect cells from oxidative damage. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In addition, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been shown to inhibit the proliferation of various cancer cells, including breast and prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has several advantages for use in lab experiments, including its high purity and stability. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide is also readily available from commercial sources, making it easy to obtain. However, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has some limitations, including its high cost and potential toxicity. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide should be handled with care, and appropriate safety precautions should be taken when working with this compound.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide. One area of interest is the development of new drugs based on N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has shown promise as a potential treatment for various diseases, including cancer and inflammatory disorders. Future research could focus on the optimization of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide derivatives to improve their pharmacological properties. Another area of interest is the use of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide in material science. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been used as a building block for the synthesis of various organic compounds, and future research could focus on the development of new materials based on N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide. Finally, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide could be explored for its potential applications in environmental science. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been found to have antioxidant and anti-inflammatory properties, which could make it a promising candidate for the development of new environmental remediation strategies.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide involves a multistep process that includes the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-methyl-4-nitrophenylhydrazine to form the corresponding hydrazide. The hydrazide is then reacted with furfuryl chloride to yield the final product, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide. The synthesis of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has also been used as a building block for the synthesis of various organic compounds, including polymers and dyes. In addition, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been used as a catalyst in various chemical reactions, including the synthesis of heterocyclic compounds.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-10-8-12(21(23)24)3-4-13(10)14-5-6-15(25-14)17(22)20-16-7-2-11(18)9-19-16/h2-9H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKONSNQYYCRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5049988.png)
![4-[(benzylthio)methyl]-N-1-naphthylbenzamide](/img/structure/B5049996.png)
![4-(2-chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5050003.png)
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5050017.png)
![2-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5050025.png)
![3-[(4-chlorophenyl)thio]-N-(2-methylphenyl)propanamide](/img/structure/B5050033.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5050038.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5050056.png)
![2-{4-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5050059.png)
![2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5050075.png)
![propyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5050081.png)

![4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5050092.png)
